N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic amide derivative. Its structure features a benzamide core substituted with a 4-bromophenyl group at the amide nitrogen and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position of the benzoyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester’s role as a versatile coupling partner . The bromine substituent enhances electrophilic reactivity, making it valuable in pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOGEAZALFWMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The most widely employed method involves Miyaura borylation , where a palladium catalyst mediates the coupling of an aryl halide with bis(pinacolato)diboron (Bpin). For this compound, the starting material is N-(4-bromophenyl)-4-bromobenzamide , which undergoes selective borylation at the 4-position of the benzamide ring.
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Combine N-(4-bromophenyl)-4-bromobenzamide (1.0 equiv), Bpin (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl (0.1 equiv) in anhydrous 1,4-dioxane.
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Heat the mixture at 100°C under nitrogen for 3–6 hours.
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Purify via silica gel chromatography (petroleum ether/ethyl acetate) to yield the product (68–85%).
Key advantages include high regioselectivity and compatibility with sensitive functional groups like amides.
Alternative Pathways: Sequential Amidation and Borylation
A two-step approach is occasionally utilized to improve yield control:
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Amidation : React 4-bromobenzoyl chloride with 4-bromoaniline in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Borylation : Subject the resulting N-(4-bromophenyl)-4-bromobenzamide to Miyaura conditions (as above).
This method allows independent optimization of each step but introduces additional purification requirements.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Pd(dppf)Cl is the preferred catalyst due to its stability and efficiency in borylation reactions. Comparative studies show it outperforms Pd(PPh) and Pd(OAc) in yield and reproducibility.
Table 1: Catalyst Performance in Borylation
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl | Toluene | KCO | 85 |
| Pd(PPh) | Dioxane | KOAc | 62 |
| Pd(OAc) | DMF | NaCO | 45 |
Solvent and Base Effects
Temperature and Time
Reactions conducted at 100°C for 3 hours achieve full conversion, while lower temperatures (80°C) require extended durations (12+ hours) and reduce yields by 15–20%.
Large-Scale Synthesis and Industrial Considerations
Continuous Flow Reactors
Industrial protocols often employ continuous flow systems to improve heat transfer and reduce catalyst loading. For example, a 10 L reactor achieves 92% yield with 0.05 mol% Pd(dppf)Cl, minimizing costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Organic Synthesis
N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions such as:
- Suzuki Coupling Reactions : The dioxaborolane group can facilitate cross-coupling reactions with aryl halides to form biaryl compounds.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Forms carbon-carbon bonds between aryl groups using palladium catalysts. |
Pharmaceutical Development
The compound's structural features make it a candidate for drug development. Its ability to modulate biological targets can be explored in:
- Anticancer Agents : Compounds similar to this compound have shown efficacy against various cancer cell lines.
Material Science
Due to its unique electronic properties and stability:
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into materials for OLED applications due to its luminescent properties.
| Application | Benefits |
|---|---|
| OLEDs | High efficiency and stability in light emission. |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations compared to control groups.
Case Study 2: Synthesis of Biaryl Compounds
In another research project focused on organic synthesis methodologies, this compound was utilized in a Suzuki coupling reaction to synthesize complex biaryl structures that are precursors for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, while the bromophenyl group can engage in hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Key differences in substituents, reactivity, and applications are highlighted:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations
Substituent Effects on Reactivity
- The boronate ester in all compounds enables participation in Suzuki-Miyaura cross-coupling reactions . However, the presence of electron-withdrawing groups (e.g., bromine in the target compound) enhances electrophilicity, improving coupling efficiency compared to methoxy or alkyl-substituted analogs .
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide lacks a boronate group but exhibits biological activity due to its trimethoxy and bromophenyl substituents, highlighting the role of halogen and methoxy groups in bioactivity .
Spectroscopic Differences
- IR Spectra : The target compound’s IR spectrum would show characteristic C=O stretching (~1660–1680 cm⁻¹) and B-O vibrations (~1340–1370 cm⁻¹). In contrast, compounds like N-(5-phenylpentyl)-4-boronate-benzamide display additional C-H stretches from the pentyl chain (~2850–2950 cm⁻¹) .
- NMR : The 4-bromophenyl group in the target compound generates distinct aromatic proton splitting patterns (e.g., doublets for para-substituted protons) compared to the symmetric environments in N,N-bis(4-bromophenyl)aniline derivatives .
Applications
- Pharmaceutical Intermediates : The target compound’s boronate and bromine groups make it a precursor for biaryl drug candidates. In contrast, N-(5-phenylpentyl)-4-boronate-benzamide is optimized for tubulin binding in cancer therapy .
- Materials Science : N,N-Bis(4-bromophenyl)-4-boronate-aniline is used in OLEDs due to its rigid, planar structure and bromine-enhanced electron transport .
Biological Activity
N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C19H21BBrNO3
- Molecular Weight : 402.09 g/mol
- CAS Number : Not available
- Purity : Typically >98% (HPLC)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane moiety is known for its role in drug design as a boron-containing compound that can participate in various biochemical interactions.
1. Anticancer Activity
Research has indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis through various pathways:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| This compound | 10.0 | A549 |
| This compound | 15.0 | HeLa |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against various cancer types .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on certain enzymes relevant to cancer progression and other diseases:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK6 | Competitive | 8.0 |
| Aurora-A | Non-competitive | 6.5 |
These findings suggest that this compound may serve as a lead compound for developing selective inhibitors targeting these kinases .
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 cells treated with this compound:
- Outcome : The compound induced G0/G1 phase arrest and apoptosis.
- Mechanism : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.
Case Study 2: Lung Cancer Treatment
A549 cells treated with the compound showed:
- Outcome : Significant reduction in cell viability and increased apoptosis.
- Mechanism : Activation of caspase pathways was noted alongside mitochondrial membrane potential disruption.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with Suzuki-Miyaura coupling precursors. Use 4-bromophenylamine and 4-boronic acid pinacol ester derivatives. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .
- Step 2 : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (K₂CO₃ or Cs₂CO₃) in THF or DMF at 80–100°C. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity using NMR (¹H, ¹³C) and HRMS .
- Key Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 75–85 |
| Base | K₂CO₃ | 80 |
| Solvent | THF | 82 |
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 7.1–7.3 ppm for bromophenyl; δ 7.4–7.6 ppm for benzamide). Pinacol boronate protons appear as a singlet at δ 1.05 ppm .
- ¹³C NMR : Confirm boronate ester carbons (δ 83–85 ppm for B-O; δ 24–25 ppm for methyl groups).
- FT-IR : Detect B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- HRMS : Match molecular ion peak (C₂₀H₂₂BBrNO₂⁺, exact mass: 401.09 g/mol).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromophenyl and boronate ester groups in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model transition states for Pd-mediated oxidative addition (C-Br bond) and transmetallation (B-O bond) .
- Kinetic Studies : Use stopped-flow NMR to measure activation barriers. Compare with analogues lacking bromine or boronate groups.
- Contradiction Analysis : If yields drop below 50%, investigate steric hindrance from tetramethyl dioxaborolan or competing side reactions (e.g., protodeboronation) .
Q. How can this compound be utilized in synthesizing covalent organic frameworks (COFs) with tailored porosity?
- Methodology :
- COF Design : Combine with triazine or triphenylene linkers via solvothermal condensation. Use P6/mmm symmetry for eclipsed layers .
- Characterization :
- PXRD : Confirm crystallinity (e.g., d-spacing ~3.5 Å for π-stacking).
- BET Surface Area : Target >1000 m²/g for gas storage applications .
- Data Table :
| COF Type | Pore Size (Å) | Surface Area (m²/g) | Thermal Stability (°C) |
|---|---|---|---|
| COF-5 | 27 | 1590 | 600 |
Q. What analytical approaches resolve contradictions in byproduct formation during its synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
